molecular formula C11H7Cl2N3S B2645372 1-(2,4-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole CAS No. 1004193-57-0

1-(2,4-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole

Cat. No.: B2645372
CAS No.: 1004193-57-0
M. Wt: 284.16
InChI Key: TXWXMCANOKABKB-UHFFFAOYSA-N
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Description

1-(2,4-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole is a synthetic organic compound characterized by the presence of a dichlorobenzyl group and an isothiocyanate group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole typically involves the reaction of 2,4-dichlorobenzyl chloride with 4-isothiocyanato-1H-pyrazole. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The dichlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Addition Reactions: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF or DMSO.

    Addition Reactions: Primary or secondary amines in the presence of a base like triethylamine.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Compounds where the chlorine atoms are replaced by other functional groups.

    Addition Products: Thiourea derivatives formed by the reaction of the isothiocyanate group with amines.

    Oxidation and Reduction Products: Various oxidized or reduced forms of the original compound, depending on the specific reaction conditions.

Scientific Research Applications

1-(2,4-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It serves as a tool for studying enzyme inhibition and protein interactions.

    Industrial Applications: The compound can be used in the development of new chemical processes or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole involves its interaction with specific molecular targets. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or disruption of protein function. The dichlorobenzyl group may enhance the compound’s binding affinity to certain targets, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole is unique due to the presence of both a dichlorobenzyl group and an isothiocyanate group attached to a pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-4-isothiocyanatopyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2N3S/c12-9-2-1-8(11(13)3-9)5-16-6-10(4-15-16)14-7-17/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWXMCANOKABKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN2C=C(C=N2)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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